molecular formula C19H22O B1336075 1-(4'-Pentyl-1,1'-biphenyl-4-yl)ethanone CAS No. 59662-38-3

1-(4'-Pentyl-1,1'-biphenyl-4-yl)ethanone

Cat. No. B1336075
CAS RN: 59662-38-3
M. Wt: 266.4 g/mol
InChI Key: ZXGQIVDWCGHUQO-UHFFFAOYSA-N
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Description

The compound 1-(4'-Pentyl-1,1'-biphenyl-4-yl)ethanone is not directly studied in the provided papers. However, similar compounds with biphenyl structures and ethanone functionalities have been investigated, which can provide insights into the chemical behavior and properties of the compound . These studies include the synthesis, molecular structure analysis, vibrational assignments, and computational studies of various ethanone derivatives with different substituents on the biphenyl moiety .

Synthesis Analysis

The synthesis of related biphenyl ethanone compounds typically involves catalytic reactions or specific reagents to introduce the desired functional groups. For instance, the synthesis of 3,3'-diaceto

Scientific Research Applications

Photophysical Properties and Spectroscopy

  • Fluorescence and Absorption Behavior : The molecule 1-(4'-amino-biphenyl-4-yl)-ethanone (ABE), structurally similar to 1-(4'-Pentyl-1,1'-biphenyl-4-yl)ethanone, demonstrates significant edge-excitation red-shift in fluorescence within a rigid ethanol medium. The red shift in the absorption band as temperature decreases is attributed to microscopic solvent heterogeneity, providing insights into the photophysical behavior of similar compounds (Ghoneim, 2001).

Chemical Structure and Computational Studies

  • X-ray Structures and Computational Studies : Cannabinoids such as 1-Pentyl-3-(4-methoxy-1-naphthoyl)indole and 2-(2-methoxy-phenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone, which have structural similarities to the subject compound, have been characterized using various spectroscopic methods and X-ray diffraction. Computational studies using DFT and TDDFT methods provide a detailed understanding of bond lengths and angles, highlighting the importance of structural analysis in understanding similar compounds (Nycz et al., 2010).

Green Chemistry and Synthesis Methods

  • Microwave-Assisted Green Synthesis : Emphasizing the importance of green chemistry, the microwave-assisted synthesis of 5-Phenyl-2-hydroxyacetophenone derivatives, similar in structure to the subject compound, is highlighted. The use of water as a solvent and microwave procedures underlines the industrial relevance of environmentally friendly synthesis methods (Soares et al., 2015).

Pharmacological Applications and Computational Studies

  • Design and Pharmacological Evaluation : The design and synthesis of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones, which share structural characteristics with the compound , are noteworthy for their pharmacological evaluations. Computational studies including QSAR and docking studies provide insights into their potential antipsychotic activity, emphasizing the role of computational methods in drug design (Bhosale et al., 2014).

Safety And Hazards

While specific safety and hazard information for “1-(4’-Pentyl-1,1’-biphenyl-4-yl)ethanone” is not available, general precautions for handling similar compounds include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

1-[4-(4-pentylphenyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O/c1-3-4-5-6-16-7-9-18(10-8-16)19-13-11-17(12-14-19)15(2)20/h7-14H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGQIVDWCGHUQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60412822
Record name 1-(4'-Pentyl[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60412822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4'-Pentyl-1,1'-biphenyl-4-yl)ethanone

CAS RN

59662-38-3
Record name 1-(4'-Pentyl[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60412822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

392 Gram of granular anhydrous aluminum chloride and 700 ml of nitrobenzene were introduced into 5 l three neck flask, and dissolved with stirring. A solution of 600 g of 4-n-pentylbiphenyl and 220 g of acetyl chloride dissolved in 500 ml of nitrobenzene (prepared in advance) was dropwise added to said three neck flask over 1 hour, followed by stirring for one hour, further stirring at 40°-45° C for 2 hours, cooling to room temperature, pouring cautiously into a mixed liquid of 250 ml of conc. hydrochloric acid and 1.25 l of water, distilling off nitrobenzene from nitrobenzene layer by distillation under a reduced pressure, separating the resulting solid by filtration, and recrystallizing it from ethanol, to give 597 g of 4'-n-pentyl-4-acetylbiphenyl (m.p. 81°-82°) (Yield 84%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
three
Quantity
5 L
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step Two
Quantity
220 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.25 L
Type
solvent
Reaction Step Three

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